molecular formula C12H8Br2O B047545 2,4'-Dibromodiphenyl ether CAS No. 147217-71-8

2,4'-Dibromodiphenyl ether

Cat. No. B047545
CAS RN: 147217-71-8
M. Wt: 328 g/mol
InChI Key: RJQLQJZMLISKRJ-UHFFFAOYSA-N
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Description

2,4'-Dibromodiphenyl ether is a compound of interest in environmental and chemical studies due to its presence in various matrices and its unique chemical properties.

Synthesis Analysis

  • The synthesis of related compounds, such as Cu(I) and Ni(II) complexes containing bis[2-(diphenylphosphino)phenyl]ether ligands, involves complex formation and has been characterized by various spectroscopic methods (Kuang et al., 2002).

Molecular Structure Analysis

  • In-depth analysis of molecular structure, IR, Raman spectra, and 1H NMR analyses have been conducted on similar compounds, such as 4,4′-dihydroxydiphenyl ether and 4,4′-oxybis(1-methoxybenzene), providing insights into the structural aspects of diphenyl ethers (Liu et al., 2013).

Chemical Reactions and Properties

  • The interaction with OH radicals, as in the case of 2,4,4'-Tribrominated diphenyl ether, shows that these compounds undergo oxidation mechanisms leading to various products, highlighting their reactive nature (Cao et al., 2013).

Physical Properties Analysis

  • The physical properties of related compounds, such as the synthesis and properties of poly(arylene ether sulfone)s and poly(arylene ether ketones), show the importance of the structure in determining solubility and thermal stability (Akutsu et al., 1995).

Chemical Properties Analysis

  • Investigations into the thermal oxidation degradation of related compounds like 2,2',4,4'-Tetrabromodiphenyl Ether reveal insights into oxidative degradation pathways and products, highlighting the chemical stability and reactivity under various conditions (Li et al., 2017).

Scientific Research Applications

  • Antimicrobial Properties : 2-hydroxydiphenyl ethers, a class of compounds that includes 2,4'-Dibromodiphenyl ether, have been found to effectively inhibit fatty acid synthesis, which may select for resistant bacteria. This contradicts the earlier view that they directly disrupt membranes (Heath et al., 1998).

  • Cosolubilization in Surfactants : Studies have shown that cosolubilization of 4,4′-dibromodiphenyl ether with naphthalene/pyrene in various surfactant micelles shows synergism, particularly in Tween80, Brij58, CTAB, and SDS. This could be significant for environmental remediation of pollutants (Yang et al., 2015).

  • Gas-phase Reactions : Brominated diphenyl ethers react with OH radicals in the gas phase to produce bromophenols and Br2. The OH addition to ipso positions is considered an important reaction pathway in these processes (Raff & Hites, 2006).

  • Chromatographic Analysis : Research has demonstrated excellent resolution of 2,4-dinitrodiphenyl ethers of hydroxy aromatic compounds using specific chromatographic techniques, indicating its utility in analytical chemistry (Parihar et al., 1966).

  • Biodegradation : Sphingomonas sp. strain SS33 has been shown to effectively degrade and transform 4,4'- and 2,4-dihalodiphenyl ethers into mononuclear haloaromatic compounds, suggesting potential applications in bioremediation (Schmidt et al., 1993).

  • Vibrational Spectroscopic Analysis : The dihedral angle of 2,2',4,4'-tetrabromodiphenyl ether significantly increases with bromine substitution, and vibrational frequencies accurately reflect the strong steric effect due to ortho bromine atoms. This is crucial in understanding the molecular structure and interactions of these compounds (Qiu et al., 2010).

  • Toxicity Studies : Some studies have examined the impact of various diphenyl ether compounds on biological systems, including zebrafish, demonstrating significant toxicity in some cases (Qin et al., 2014).

  • Environmental Fate and Degradation : Photolytic degradation of polybromodiphenyl ethers under UV-lamp and solar irradiations has been studied, aiding in designing remediation processes and predicting their environmental fate (Shih & Wang, 2009).

Mechanism of Action

Target of Action

It’s known that similar compounds, such as polybrominated diphenyl ethers (pbdes), can interact with various biological targets, including enzymes and receptors, leading to a range of biological effects .

Mode of Action

It’s known that brominated compounds like this can interact with their targets in various ways, often leading to changes in the target’s function . For instance, some PBDEs have been shown to exhibit dioxin-like activities and estrogenicity .

Biochemical Pathways

The bacterium Sphingomonas sp. PH-07 has been shown to degrade diphenyl ether and transform selected brominated congeners . In liquid cultures, this strain mineralized 1 g of diphenyl ether per liter completely within 6 days . The metabolites detected and identified corresponded with a feasible degradative pathway . The strain ph-07 even catabolized several brominated congeners such as mono-, di-, and tribrominated diphenyl ethers thereby producing the corresponding metabolites .

Pharmacokinetics

It’s known that similar compounds, such as pbdes, can be absorbed and distributed throughout the body, where they can interact with various targets and undergo metabolism . The bioavailability of these compounds can be influenced by various factors, including their physicochemical properties and the characteristics of the biological system in which they are present .

Result of Action

It’s known that similar compounds, such as pbdes, can cause a range of effects, including neurotoxic effects in mice and dioxin-like endocrine disruption .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,4’-Dibromodiphenyl ether. For instance, the presence of other substances in the environment can affect the compound’s bioavailability and its interactions with its targets . Additionally, the compound’s stability and activity can be influenced by environmental conditions such as temperature and pH .

Future Directions

The future directions for research on 2,4’-Dibromodiphenyl ether could include further studies on its biodegradation and the effects of its presence in the environment . Additionally, more research could be done on its synthesis and the mechanisms of its reactions .

properties

IUPAC Name

1-bromo-2-(4-bromophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Br2O/c13-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)14/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJQLQJZMLISKRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=CC=C(C=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50577712
Record name 1-Bromo-2-(4-bromophenoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50577712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

147217-71-8
Record name 2,4'-Dibromodiphenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147217718
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Bromo-2-(4-bromophenoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50577712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4'-DIBROMODIPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9A4Y12XE21
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 2,4'-Dibromodiphenyl ether behave in the atmosphere, and what are the potential environmental consequences?

A1: this compound, like other polybrominated diphenyl ethers (PBDEs), reacts with hydroxyl radicals (OH) in the atmosphere. [] This reaction leads to the formation of bromophenols and bromine (Br2). [] This atmospheric degradation pathway contributes to the presence of these compounds in the environment, raising concerns about their potential toxicity and ecological impacts.

Q2: What are the implications of finding elevated levels of this compound in indoor environments?

A2: A study conducted in a Taiwanese college classroom found significantly higher indoor concentrations of several PBDE congeners, including this compound, compared to outdoor levels. [] This finding suggests indoor sources like computer equipment contribute significantly to human exposure. Considering the potential health risks associated with PBDEs, particularly their endocrine-disrupting properties, these findings highlight the need for strategies to reduce indoor PBDE emissions and exposure. []

Q3: How does the structure of this compound relate to its potential for endocrine disruption?

A3: While this compound itself wasn't directly tested for endocrine disruption in the provided research, the studies offer valuable insights. Research indicates that hydroxylated PBDEs can exhibit both thyroid hormone-like and estrogenic activities. [] The presence and position of hydroxyl groups significantly impact their activity. [] This finding suggests that metabolic processes introducing hydroxyl groups to this compound could potentially alter its endocrine-disrupting potential. Further research is needed to explore the specific metabolic fate and activity of this compound and its metabolites.

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